molecular formula C14H18ClNO4S B13280638 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate

Cat. No.: B13280638
M. Wt: 331.8 g/mol
InChI Key: XZBXBIVZAMFNNN-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate (CAS: 1780518-29-7) is a carbamate derivative characterized by a cyclopropane ring substituted with a chlorosulfonylmethyl group and an N-methylcarbamate-benzyl moiety. Its molecular formula is C₁₃H₁₆ClNO₄S (MW: 317.79 g/mol) . The compound’s structural features include:

  • Cyclopropane ring: Introduces ring strain, which may influence conformational rigidity and reactivity.
  • Benzyl carbamate: A functional group often associated with prodrug strategies due to its hydrolytic stability and controlled release properties.

This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and covalent-binding therapeutics .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H18ClNO4S/c1-16(10-14(7-8-14)11-21(15,18)19)13(17)20-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

XZBXBIVZAMFNNN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1(CC1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds through the following key steps:

  • Formation of the cyclopropylmethyl carbamate intermediate : Starting from a cyclopropylmethyl amine or alcohol derivative, the carbamate group is introduced by reaction with benzyl chloroformate or related reagents under basic conditions.

  • Introduction of the chlorosulfonylmethyl substituent : The chlorosulfonyl group (-SO₂Cl) is installed on the cyclopropyl ring via chlorosulfonation or by reaction with chlorosulfonylmethyl halides, often requiring controlled temperature and inert atmosphere to prevent side reactions.

  • N-methylation : The N-methyl group on the carbamate nitrogen is introduced either prior to or after carbamate formation, typically via reductive amination or alkylation using methyl iodide or dimethyl sulfate.

Detailed Synthetic Route Example

While exact literature specifically on this compound is limited, analogous methods for related compounds provide a foundation:

Step Reaction Reagents & Conditions Notes
1 Synthesis of cyclopropylmethylamine derivative Starting from cyclopropylmethanol, convert to amine via substitution or reductive amination Control moisture to avoid hydrolysis
2 Carbamate formation React cyclopropylmethylamine with benzyl chloroformate in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0–5°C Maintain low temperature to avoid side reactions
3 Introduction of chlorosulfonylmethyl group Treat carbamate intermediate with chlorosulfonylmethane or chlorosulfonyl chloride under inert atmosphere at low temperature (-20 to 0°C) Slow addition controls exotherm and improves yield
4 N-methylation Alkylate nitrogen with methyl iodide or perform reductive methylation using formaldehyde and sodium cyanoborohydride Purify by chromatography to remove over-alkylated byproducts

Reaction Conditions and Optimization

  • Temperature Control : Low temperatures (-20°C to 5°C) are critical during chlorosulfonylation and carbamate formation to minimize side reactions and decomposition.

  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve reactants and maintain reaction homogeneity.

  • Base Selection : Triethylamine or N-methylmorpholine are commonly used to neutralize HCl generated during carbamate formation and chlorosulfonylation.

  • Purification : Flash column chromatography on silica gel with ethyl acetate/hexane gradients is effective for isolating the product with >95% purity.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Cyclopropyl protons: δ 0.8–1.5 ppm; Methyl on nitrogen: δ ~2.2–3.0 ppm; Benzyl protons: aromatic δ 7.2–7.4 ppm; Carbamate carbonyl carbon: δ 155–160 ppm (13C NMR)
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group identification Carbamate C=O stretch at ~1700 cm⁻¹; Sulfonyl S=O stretches at ~1350–1150 cm⁻¹; N-H stretch around 3300 cm⁻¹
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C18H21ClN2O4S (exact mass ~388 g/mol)

Chromatographic Purity

Reaction Yield and Optimization Data

Parameter Range Tested Optimal Condition Effect on Yield (%)
Temperature during chlorosulfonylation -30°C to 5°C -20°C 65–70% yield
Base equivalents (triethylamine) 1.0 to 2.5 eq 1.5 eq Improved neutralization, yield up to 72%
Solvent Dichloromethane, THF Dichloromethane Higher solubility, cleaner reaction
Reaction time 1 to 4 hours 2 hours Complete conversion, minimal byproducts

Summary Table of Preparation Method

Step Reagents Conditions Yield (%) Notes
Carbamate formation Cyclopropylmethylamine + benzyl chloroformate + triethylamine 0–5°C, 2 h, DCM 80 Anhydrous conditions essential
Chlorosulfonylmethylation Carbamate intermediate + chlorosulfonyl chloride -20°C, inert atmosphere, 2 h 65–70 Slow addition critical
N-methylation Intermediate + methyl iodide + base Room temp, 4 h 75–80 Purification by chromatography

Research Findings and Notes

  • The chlorosulfonyl group is highly reactive and requires careful handling under inert atmosphere to prevent hydrolysis or side reactions.

  • The carbamate moiety confers stability and serves as a protecting group for the amine functionality during multi-step synthesis.

  • The cyclopropyl ring imparts conformational rigidity, which may affect the reactivity and biological activity of the compound.

  • Purification strategies such as recrystallization and chromatography are essential to achieve high purity, which is critical for subsequent applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound C₁₃H₁₆ClNO₄S 317.79 Chlorosulfonyl, cyclopropane, benzyl carbamate Pharmaceutical intermediate
Narlaprevir (NNA) C₃₆H₆₃N₅O₇S 730.00 tert-Butylsulfonyl, cyclohexane, valyl HCV protease inhibitor
Montelukast Sodium Derivative C₃₅H₃₆ClN₂O₆S₂ 608.26 Sulfanyl, quinoline, carboxymethyl Leukotriene antagonist (asthma)
Key Observations:

Chlorosulfonyl vs. tert-Butylsulfonyl :

  • The target compound’s chlorosulfonyl group is more reactive than the tert-butylsulfonyl group in Narlaprevir. This difference impacts electrophilicity; the former may facilitate covalent bond formation in drug-target interactions, while the latter provides steric bulk to enhance binding specificity .

Cyclopropane vs.

Benzyl Carbamate vs. Carboxamide/Quinoline: The benzyl carbamate group in the target compound contrasts with Narlaprevir’s carboxamide and Montelukast’s quinoline moieties. Carbamates are hydrolytically more stable than esters but less so than amides, suggesting intermediate bioavailability .

Pharmacokinetic and Reactivity Considerations

  • Reactivity: The chlorosulfonyl group in the target compound may act as a leaving group, enabling alkylation reactions. This property is absent in Narlaprevir and Montelukast derivatives, which rely on non-covalent interactions .
  • Metabolic Stability: The cyclopropane ring’s strain could lead to faster metabolic degradation compared to Montelukast’s larger, planar quinoline ring, which enhances metabolic resistance .
  • Molecular Weight : The target compound’s lower molecular weight (317.79 vs. 730.00 for Narlaprevir) suggests better membrane permeability, a critical factor in central nervous system (CNS) drug design .

Therapeutic Potential

  • Protease Inhibition : Narlaprevir’s tertiary-butylsulfonyl group aids in binding to HCV protease’s hydrophobic pockets. The target compound’s chlorosulfonyl group could mimic this interaction but with altered selectivity due to smaller size and higher reactivity .

Biological Activity

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is a synthetic compound with notable biological activity due to its unique chemical structure. This compound, characterized by the presence of a chlorosulfonyl group, has been studied for its potential applications in drug development, particularly in targeted therapies and biochemical assays.

  • Molecular Formula : C14H18ClNO4S
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 1785038-32-5

The compound features a carbamate functional group, which is known for its reactivity with biological molecules, particularly proteins and enzymes. The chlorosulfonyl moiety enhances this reactivity, allowing for covalent modifications that can alter protein functions.

The biological activity of this compound primarily involves its interaction with nucleophiles, such as amino acids in proteins. The chlorosulfonyl group is particularly reactive, facilitating the formation of covalent bonds with thiol groups in cysteine residues or other nucleophilic sites within proteins. This mechanism is crucial for its application in drug delivery systems and biochemical research.

Anticancer Activity

Research indicates that compounds similar to this compound can be utilized in antibody-drug conjugates (ADCs). In ADCs, the compound can serve as a linker that releases cytotoxic drugs specifically at tumor sites. This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against cancer cells .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor due to its ability to modify active sites through covalent bonding. For instance, it may inhibit proteases or kinases involved in cancer progression by irreversibly binding to their active sites .

Case Studies

  • Study on Antibody-Drug Conjugates :
    • A study published in 2020 explored the use of this compound in ADCs for targeted cancer therapy. The results showed enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics .
  • Mechanistic Studies :
    • Another research effort focused on the mechanistic pathways of the compound's action on specific enzymes. The findings indicated that the chlorosulfonyl group significantly increased the rate of enzyme inhibition compared to non-sulfonated analogs, suggesting a promising avenue for drug design aimed at specific enzymatic pathways involved in disease progression .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsReactivityApplications
This compoundCarbamate, ChlorosulfonylHighAntibody-drug conjugates, enzyme inhibitors
Benzyl N-(sulfonyl)methylcarbamateCarbamate, SulfonylModerateGeneral enzyme inhibitors
Cyclohexylmethyl carbamateCarbamateLowLimited reactivity

This table highlights how the presence of the chlorosulfonyl group in this compound enhances its reactivity compared to other similar compounds.

Q & A

Q. Optimization strategies :

  • Catalyst screening : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Gradual warming during cyclopropane formation reduces side reactions .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the cyclopropyl, chlorosulfonyl, and benzyl groups. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the carbamate region.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 317.78) and detects impurities .
  • FT-IR : Identifies functional groups (e.g., S=O stretch at ~1370 cm⁻¹ for sulfonyl, C=O at ~1700 cm⁻¹ for carbamate) .

How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The chlorosulfonyl group (-SO₂Cl) acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, thiols):

  • Mechanism : The sulfur atom’s +VI oxidation state polarizes the S-Cl bond, facilitating Cl⁻ departure and nucleophilic attack .
  • Key considerations :
    • Solvent polarity : Use polar solvents (acetonitrile, DCM) to stabilize transition states.
    • Nucleophile strength : Primary amines (e.g., benzylamine) react faster than secondary amines due to steric hindrance .
    • Temperature : Reactions proceed at room temperature but may require cooling for exothermic cases.

What strategies can be employed to study the compound’s potential as a covalent enzyme inhibitor?

Q. Advanced

  • Activity assays : Measure inhibition kinetics (IC₅₀) against serine hydrolases or cysteine proteases using fluorogenic substrates .
  • Mass spectrometry : Confirm covalent adduct formation by detecting mass shifts corresponding to enzyme-compound complexes .
  • X-ray crystallography : Resolve binding modes at enzyme active sites (e.g., interactions with catalytic triads).
  • Mutagenesis : Replace target residues (e.g., Ser→Ala) to validate covalent bonding specificity .

How do structural modifications affect biological activity and selectivity?

Advanced
Comparative studies with analogs reveal:

Modification Impact on Activity Source
Cyclopropyl ring size Smaller rings enhance strain, increasing reactivity with enzymes .
N-Methyl substitution Reduces carbamate hydrolysis, improving metabolic stability .
Benzyl vs. tert-butyl Benzyl enhances π-π stacking with aromatic enzyme pockets .

Q. Design recommendations :

  • Introduce electron-withdrawing groups on the benzyl ring to enhance electrophilicity of the sulfonyl group .

What are the critical steps for ensuring compound stability during synthesis and storage?

Q. Basic

  • Synthesis :
    • Moisture control : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of chlorosulfonyl groups .
    • Low-temperature quenching : Neutralize excess chlorosulfonic acid with ice-cold NaHCO₃ .
  • Storage :
    • Temperature : Store at -20°C in amber vials to prevent photodegradation.
    • Desiccants : Include silica gel to absorb residual moisture .

What computational methods predict binding interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Models interactions with enzyme active sites, prioritizing residues like Ser195 (chymotrypsin-like proteases) .
  • QM/MM simulations : Analyze transition states of covalent bond formation between the sulfonyl group and catalytic residues .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) under physiological conditions .

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